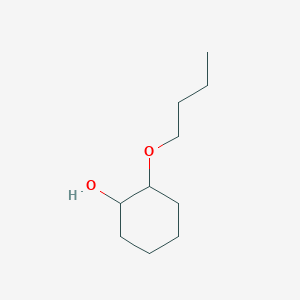
2-Butoxy-cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butoxy-cyclohexanol is an organic compound with the molecular formula C10H20O2. It is a colorless liquid that is used in various industrial applications due to its solvent properties. This compound is part of the larger family of alcohols and is characterized by the presence of a butoxy group attached to a cyclohexanol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Butoxy-cyclohexanol can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexanol with butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In industrial settings, this compound is often produced through the alkylation of cyclohexanol with butyl alcohol in the presence of an acid catalyst. This method is favored due to its efficiency and scalability. The reaction is carried out at elevated temperatures and pressures to ensure high yields .
Chemical Reactions Analysis
Types of Reactions
2-Butoxy-cyclohexanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form cyclohexane derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone or cyclohexanoic acid.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexanol derivatives.
Scientific Research Applications
2-Butoxy-cyclohexanol has several applications in scientific research:
Chemistry: It is used as a solvent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: It is used in the preparation of biological samples and as a reagent in biochemical assays.
Medicine: It is investigated for its potential use in drug delivery systems due to its solvent properties.
Industry: It is used in the formulation of cleaning agents, paints, and coatings
Mechanism of Action
The mechanism of action of 2-Butoxy-cyclohexanol involves its interaction with various molecular targets. As a solvent, it can dissolve a wide range of organic compounds, facilitating chemical reactions. Its hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
2-Butoxyethanol: Similar in structure but with an ethyl group instead of a cyclohexanol ring.
Cyclohexanol: Lacks the butoxy group, making it less effective as a solvent for certain applications.
Butylcyclohexane: Similar but lacks the hydroxyl group, affecting its reactivity.
Uniqueness
2-Butoxy-cyclohexanol is unique due to its combination of a cyclohexanol ring and a butoxy group, which provides it with distinct solvent properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C10H20O2 |
|---|---|
Molecular Weight |
172.26 g/mol |
IUPAC Name |
2-butoxycyclohexan-1-ol |
InChI |
InChI=1S/C10H20O2/c1-2-3-8-12-10-7-5-4-6-9(10)11/h9-11H,2-8H2,1H3 |
InChI Key |
VOSLOTNIIUSTIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1CCCCC1O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














